molecular formula C18H14Cl2N2O4 B11433613 N-(2,6-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(2,6-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11433613
M. Wt: 393.2 g/mol
InChI Key: CEZMXEORSHJPQB-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of dichlorophenyl and dimethoxyphenyl groups attached to an oxazole ring, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2,6-dichlorobenzoyl chloride and 3,4-dimethoxybenzaldehyde in the presence of a base such as triethylamine can lead to the formation of the oxazole ring.

    Amidation Reaction: The carboxamide group can be introduced by reacting the oxazole intermediate with an amine, such as ammonia or a primary amine, under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,6-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2,6-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate
  • N-(2,6-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Comparison: N-(2,6-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the carboxamide moiety. This distinguishes it from similar compounds that may have different substituents or functional groups, leading to variations in their chemical properties and reactivity.

Properties

Molecular Formula

C18H14Cl2N2O4

Molecular Weight

393.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H14Cl2N2O4/c1-24-14-7-6-10(8-16(14)25-2)15-9-13(22-26-15)18(23)21-17-11(19)4-3-5-12(17)20/h3-9H,1-2H3,(H,21,23)

InChI Key

CEZMXEORSHJPQB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=CC=C3Cl)Cl)OC

Origin of Product

United States

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